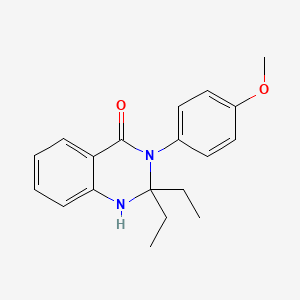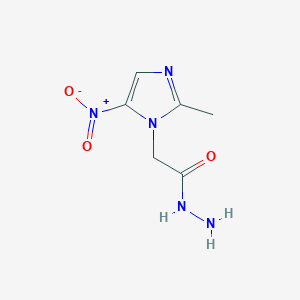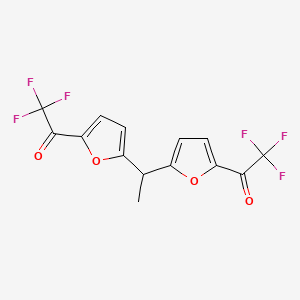![molecular formula C24H21N3O B11098190 N-[(E)-(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11098190.png)
N-[(E)-(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the original amine and aldehyde.
Scientific Research Applications
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE
- **N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE
- **N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE
Uniqueness
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]methanimine |
InChI |
InChI=1S/C24H21N3O/c1-18-8-12-20(13-9-18)23-16-24(27(26-23)21-6-4-3-5-7-21)25-17-19-10-14-22(28-2)15-11-19/h3-17H,1-2H3/b25-17+ |
InChI Key |
CKRUKRGOLBOHAQ-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B11098124.png)
![2-[(2-methoxyphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]-2-(phenylsulfonyl)acetohydrazide](/img/structure/B11098125.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11098129.png)
![6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11098132.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11098136.png)
![6-Amino-3-tert-butyl-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11098137.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11098159.png)
![ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11098167.png)

![17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11098173.png)
![2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B11098177.png)
![N-(4-chlorophenyl)-2-[(2Z)-3-(2-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11098184.png)

